N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine
Description
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,5-diazatricyclo[62102,7]undeca-2,4,6-trien-4-amine is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and a tricyclic diazatricyclo moiety
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-2-13(17-15(3-1)22-6-7-23-17)9-19-18-20-10-14-11-4-5-12(8-11)16(14)21-18/h1-3,10-12H,4-9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWWEHZPVDJCQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3=CN=C(N=C23)NCC4=C5C(=CC=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine typically involves multiple steps, starting with the preparation of the benzodioxin ring. One common method involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxin . This intermediate is then subjected to further reactions to introduce the diazatricyclo moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler compound with a similar benzodioxin ring structure.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: A related compound with potential therapeutic applications in Alzheimer’s disease.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine is unique due to its complex tricyclic structure and the presence of both benzodioxin and diazatricyclo moieties. This structural complexity contributes to its diverse chemical reactivity and potential biological activity, distinguishing it from simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
